molecular formula C7H9NO2S2 B1648834 Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate CAS No. 40279-32-1

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

Cat. No. B1648834
CAS RN: 40279-32-1
M. Wt: 203.3 g/mol
InChI Key: CTQNPBGNKPCYSR-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, also known as EMTTC, is an organic compound that has a wide range of applications in the scientific research field. It is a common reagent used in organic synthesis and can be used in a variety of different reactions. EMTTC is a versatile compound, with a wide range of applications, including the synthesis of drugs, polymers, and other organic compounds.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activities : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and studied for their antimicrobial activities against strains of bacteria and fungi. These derivatives show promise in combating microbial infections due to their structure-activity relationship, which can be analyzed using 3D-QSAR analysis (Desai, Bhatt, & Joshi, 2019).

Synthesis and Chemical Properties

  • Synthetic Modifications and Analysis : Research has focused on the synthesis and characterization of various ethyl 2-aminothiazole derivatives, providing insights into their structure and potential applications. Studies include the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its structural analysis through X-ray crystallography, offering a foundation for future modifications and applications (Lynch & Mcclenaghan, 2004).

Medicinal Chemistry and Drug Design

  • Antitumor Activity : Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for their antitumor activity against human tumor cell lines. Some derivatives, such as Ethyl 2‐[3‐(diethylamino)‐propanamido]‐thiazole‐4‐carboxylate, showed remarkable activity, indicating their potential in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Novel Synthesis Approaches

  • Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. This approach offers benefits in terms of reaction speed and efficiency, highlighting an innovative method for producing thiazole-based compounds (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4-12-7(8-5)11-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNPBGNKPCYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40279-32-1
Record name ethyl 2-(methylthio)thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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